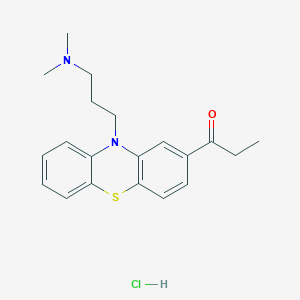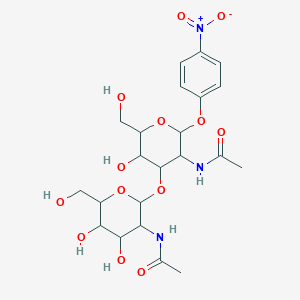
Propionylpromazine hydrochloride
Vue d'ensemble
Description
Propionylpromazine hydrochloride, also known as Propiopromazine hydrochloride, is a product ingredient for Propiopromazine . It has a molecular weight of 376.94 and a chemical formula of C20H25ClN2OS . It is used largely for its antihistaminic sleep-inducing effects in treating insomnia .
Molecular Structure Analysis
The InChI key for Propionylpromazine hydrochloride is ZFWVWZODBGTOIL-UHFFFAOYSA-N . The SMILES string representation is Cl.CCC(=O)C1=CC=C2SC3=C(C=CC=C3)N(CCCN©C)C2=C1 .Physical And Chemical Properties Analysis
Propionylpromazine hydrochloride has a water solubility of 0.00538 mg/mL, a logP of 4.74, and a pKa (Strongest Basic) of 9.11 . It has a hydrogen acceptor count of 3 and a rotatable bond count of 6 .Applications De Recherche Scientifique
Antibacterial Properties
Propionylpromazine hydrochloride has been studied for its potential antibacterial properties, particularly against antibiotic-resistant bacteria such as Acinetobacter baumannii . This pathogen poses a significant health risk, and the ability of Propionylpromazine hydrochloride to combat it could have important implications for public health .
Use in Animal Traps
Research has investigated the use of Propionylpromazine hydrochloride with leghold traps to reduce self-inflicted trauma experienced by animals restrained by these traps . Different formulations of Propionylpromazine hydrochloride were used in tranquilizer trap devices (TTDs), potentially improving animal welfare in these situations .
Inhibition of M. tuberculosis Proliferation
Propionylpromazine has shown effectiveness in curtailing the proliferation of M. tuberculosis H37Rv . The ability of Propionylpromazine to impede the growth of M. tuberculosis within macrophages without causing detrimental effects could be significant for the treatment of tuberculosis .
Mécanisme D'action
Target of Action
Propionylpromazine hydrochloride, a variant of the phenothiazine class, primarily targets several receptors in the body . These include:
Mode of Action
Propionylpromazine hydrochloride acts as an antagonist of its target receptors Its sedative effects are primarily due to its antihistamine effect .
Pharmacokinetics
It is known to have a protein binding of 81% , which may impact its bioavailability and distribution within the body.
Result of Action
Propionylpromazine hydrochloride’s primary use is as a sedative due to its antihistamine effect . It has also shown potential as an antibacterial agent, particularly against tough, antibiotic-resistant bacteria such as Mycobacterium tuberculosis . It has been found to effectively curtail the proliferation of M. tuberculosis H37Rv and impede the growth of M. tuberculosis within macrophages .
Safety and Hazards
Orientations Futures
Propiomazine, a compound structurally and pharmacologically similar to Propionylpromazine hydrochloride, has been used to treat both negative and positive symptoms of schizophrenia, acute mania with bipolar disorder, agitation, and psychotic symptoms in dementia . Future uses may include the treatment of obsessive-compulsive disorder and severe behavioral disorders in autism .
Propriétés
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVWZODBGTOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3568-24-9 (Parent) | |
| Record name | Propiopromazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045187 | |
| Record name | Propionylpromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Propionylpromazine hydrochloride | |
CAS RN |
7681-67-6 | |
| Record name | Propiopromazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionylpromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIOPROMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0BND6SD2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Propionylpromazine hydrochloride in scientific research?
A1: While not approved for use in humans, Propionylpromazine hydrochloride is being investigated for its tranquilizing effects in wildlife management. Specifically, it has been incorporated into formulations for use in leghold traps to mitigate self-inflicted trauma in captured animals [, ].
Q2: What analytical methods are commonly employed to study Propionylpromazine hydrochloride?
A2: Researchers utilize various chromatographic techniques to analyze Propionylpromazine hydrochloride. High-performance liquid chromatography (HPLC) is frequently used, often coupled with UV-Vis detection, to quantify the drug and its metabolites in various matrices like formulations and biological samples [, , , , ]. Additionally, tandem mass spectrometry (HPLC/MS) is employed for structural confirmation of the drug and its degradation products [].
Q3: What challenges are associated with the stability of Propionylpromazine hydrochloride formulations, and how are these addressed?
A3: Studies have revealed that Propionylpromazine hydrochloride can degrade under certain storage conditions, particularly at elevated temperatures []. This degradation, primarily through oxidation, leads to the formation of multiple degradation products. To enhance the stability of formulations, incorporating antioxidants like ascorbic acid has proven effective in preventing degradation and ensuring the long-term efficacy of the drug [].
Q4: Has the metabolism of Propionylpromazine hydrochloride been investigated in any species?
A4: Yes, the metabolism of Propionylpromazine hydrochloride has been studied in horses, although the drug is not approved for use in this species [, ]. Research indicates that it undergoes metabolism, with 2-(1-hydroxypropyl) promazine sulfoxide being identified as a major metabolite in horse urine [, ]. This finding is significant for equine drug testing, as it allows for the detection of Propionylpromazine hydrochloride administration through the presence of its metabolite.
Q5: Are there any methods for extracting and analyzing Propionylpromazine hydrochloride from complex matrices?
A5: Yes, researchers have developed a solid phase extraction (SPE) method capable of simultaneously extracting both Propionylpromazine hydrochloride and glucocorticoids from serum samples []. This method allows for the separation and pre-concentration of these compounds, improving their detection and quantification using HPLC with UV-Vis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















